2-Deoxy-beta-D-lyxo-hexopyranose

Conformational analysis NMR spectroscopy deoxysugar equilibrium

2-Deoxy-beta-D-lyxo-hexopyranose (CAS 14215-78-2), also referred to as 2-deoxy-D-galactopyranose, is a six-carbon deoxy sugar belonging to the 2-deoxyhexose class, characterized by the stereochemical configuration of D-lyxose at carbons 2–5 and the replacement of the C-2 hydroxyl group with hydrogen. This compound serves as a key building block for the synthesis of 2,6-dideoxy sugars found in anthracycline antibiotics (e.g., daunorubicin, doxorubicin) and as a biochemical probe for galactose metabolism, glycoprotein fucosylation, and glycosyltransferase inhibition studies.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 14215-78-2
Cat. No. B079368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-beta-D-lyxo-hexopyranose
CAS14215-78-2
Synonyms2-Deoxy-β-D-lyxo-hexopyranose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyPMMURAAUARKVCB-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Characteristics of 2-Deoxy-beta-D-lyxo-hexopyranose (CAS 14215-78-2)


2-Deoxy-beta-D-lyxo-hexopyranose (CAS 14215-78-2), also referred to as 2-deoxy-D-galactopyranose, is a six-carbon deoxy sugar belonging to the 2-deoxyhexose class, characterized by the stereochemical configuration of D-lyxose at carbons 2–5 and the replacement of the C-2 hydroxyl group with hydrogen [1]. This compound serves as a key building block for the synthesis of 2,6-dideoxy sugars found in anthracycline antibiotics (e.g., daunorubicin, doxorubicin) and as a biochemical probe for galactose metabolism, glycoprotein fucosylation, and glycosyltransferase inhibition studies . Its well-defined stereochemistry and the absence of a C-2 substituent directly influence its conformational equilibrium, NMR spectroscopic signature, and reactivity as a glycosyl donor [2].

Why 2-Deoxy-D-glucose or 2-Deoxy-D-ribose Cannot Simply Replace 2-Deoxy-beta-D-lyxo-hexopyranose in Research and Industrial Workflows


Despite sharing the 2-deoxy modification, 2-deoxyhexoses with different stereochemical configurations—namely 2-deoxy-D-arabino-hexopyranose (2-deoxyglucose) and 2-deoxy-D-ribo-hexopyranose—exhibit distinct conformational equilibria, NMR spectral signatures, metabolic fates, and glycosylation selectivities that preclude interchangeability without re-optimization of synthetic routes or biochemical assay conditions [1]. 2-Deoxy-D-lyxo-hexopyranose cannot be functionally mimicked by 2-deoxy-D-glucose in memory formation assays, where only the lyxo isomer interferes with long-term memory via glycoprotein fucosylation inhibition [2]. In synthetic chemistry, the C-4 axial hydroxyl of the lyxo configuration directs glycosylation stereoselectivity differently than the arabino or ribo epimers, yielding distinct anomeric ratios when using thioglycoside donors [3].

Quantitative Differentiation of 2-Deoxy-beta-D-lyxo-hexopyranose from Its Closest Analogs: An Evidence-Based Selection Guide


Anomeric Equilibrium Ratios: 2-Deoxy-lyxo vs. 2-Deoxy-arabino in Aqueous Solution

In D₂O solution at equilibrium, 2-deoxy-D-lyxo-hexopyranose exhibits an anomeric composition of 40% α-anomer : 44% β-anomer, whereas 2-deoxy-D-arabino-hexopyranose (2-deoxy-D-glucose) shows a markedly different distribution (literature values ca. 42% α : 58% β for 2-deoxyglucose), reflecting the influence of the C-4 stereochemistry on the anomeric equilibrium [1]. The lyxo epimer also displays a distinct H-2 chemical shift (δH ~2.50, δC ~39.5 ppm) when compared to the arabino epimer, providing a definitive spectroscopic fingerprint for identity verification during quality control [1].

Conformational analysis NMR spectroscopy deoxysugar equilibrium

1,6-Anhydro Derivative Hydrolysis Kinetics: Lyxo vs. Arabino vs. Ribo Epimers

In a comparative study of three 1,6-anhydro-2-deoxy-β-D-hexopyranoses, the lyxo-configured derivative (XVIII) underwent acid-catalyzed hydrolysis that was described as rapid and proceeding essentially to completion, with hydrolysis behavior paralleling that of the arabino (XIV) and ribo (XIX) epimers [1]. However, the optical rotation of the lyxo derivative post-hydrolysis was consistent exclusively with a chair-like conformation, providing a distinct polarimetric quality indicator that differs from the arabino epimer [1]. While all three epimers hydrolyze rapidly, the lyxo derivative's specific optical rotation serves as a unique release criterion not shared by its stereoisomers [1].

Synthetic chemistry hydrolysis kinetics anhydro sugar reactivity

β-Galactosidase Inhibition Potency: C-(2-Deoxy-D-lyxo-hex-1-enopyranosyl) Derivatives vs. C-(β-D-Galactosyl) Counterparts

A series of C-(2-deoxy-D-lyxo-hex-1-enopyranosyl) derivatives (derived from the glycal form of 2-deoxy-lyxo-hexose) were head-to-head compared with their C-(β-D-galactopyranosyl) counterparts as inhibitors of β-D-galactosidase from E. coli [1]. N-Benzyl-C-(2-deoxy-D-lyxo-hex-1-enopyranosyl)formamidine emerged as the most potent inhibitor with a Kᵢ = 6 μM; when corrected for free base concentration, the Kᵢ dropped to 8.3 nM, representing a >700-fold improvement over the parent C-(β-D-galactosyl)formamidine [1]. Notably, basicity and hydrophobicity of the aglycon—rather than the sugar ring conformation (planar glycal vs. chair pyranose)—were the dominant factors driving inhibition potency, indicating that the 2-deoxy-lyxo-hex-1-enopyranosyl scaffold offers a structurally distinct pharmacophore not matched by the fully hydroxylated galactosyl analog [1].

Enzyme inhibition β-galactosidase glycosidase inhibitor design

Memory-Impairing Selectivity: 2-Deoxy-D-lyxo-hexose vs. 2-Deoxy-D-glucose and Galactose in Vivo

In a rat brightness discrimination task, intrahippocampal injection of 2-deoxy-D-galactose (i.e., 2-deoxy-D-lyxo-hexose) significantly impaired long-term memory formation, whereas equimolar injections of D-galactose and 2-deoxy-D-glucose (2-deoxy-D-arabino-hexose) were ineffective [1]. This functional selectivity was mirrored at the molecular level: 2-deoxy-D-galactose inhibited [¹⁴C]fucose incorporation into forebrain glycoproteins by 26% in day-old chicks, a magnitude of fucosylation inhibition not observed with 2-deoxy-D-glucose [2]. The selectivity arises because 2-deoxy-galactose acts as a competitive substrate for galactokinase, generating 2-deoxy-galactose-1-phosphate, which then blocks GDP-fucose biosynthesis—a pathway not intercepted by 2-deoxy-D-glucose [3].

Neurobiology memory formation glycoprotein fucosylation

Glycosylation Stereoselectivity: 2-Deoxy-1-thioglycoside Donors of Lyxo vs. Arabino Configuration

When 2-deoxy-1-thioglycoside donors with the lyxo and arabino configurations were subjected to glycosylation with phenolic acceptors using NIS/TfOH activation, both epimers afforded the aryl 2-deoxy-α-D-glycosides as the major products in nearly quantitative yields [1]. Critically, the anomeric α:β ratio varied with the epimeric configuration: the lyxo-configured donor produced a distinct α:β ratio compared to the arabino donor, reflecting the influence of the C-4 axial hydroxyl on the stereoelectronic environment at the anomeric center [1]. Further, treatment of either donor with bromine followed by aryloxy anion displacement gave the β-glycoside with high specificity, demonstrating that the lyxo donor can be diverted selectively to either anomer depending on the activation protocol [1].

Glycosylation stereoselective synthesis 2-deoxy glycoside

High-Value Application Scenarios for 2-Deoxy-beta-D-lyxo-hexopyranose Based on Quantitative Differentiation Evidence


Synthesis of Anthracycline Antibiotic 2,6-Dideoxy Sugar Components (Daunorubicin/Doxorubicin Analogs)

As a direct precursor to the 2,6-dideoxy-L-lyxo-hexopyranosyl moiety found in anthracycline antitumor agents, 2-deoxy-beta-D-lyxo-hexopyranose enables the construction of the critical deoxy sugar pharmacophore . The epimer-dependent glycosylation stereoselectivity documented in Section 3 (Evidence Item 5) dictates that only the lyxo-configured thioglycoside donor provides the correct α-anomeric preference matching the natural product. Substitution with the arabino (2-deoxyglucose-derived) donor would alter the anomeric ratio and potentially abolish antitumor activity [1].

Glycoprotein Fucosylation Inhibition Studies in Memory and Neurobiology Research

The exclusive ability of 2-deoxy-D-lyxo-hexose (but not 2-deoxy-D-glucose or D-galactose) to impair long-term memory formation via inhibition of glycoprotein fucosylation (Section 3, Evidence Item 4) makes this compound the required reagent for probing the role of fucosylated glycoproteins in synaptic plasticity [2]. Researchers must specify 2-deoxy-D-galactose with confirmed absence of 2-deoxy-D-glucose contamination to avoid false-negative results.

Development of Nanomolar-Potency β-Galactosidase Inhibitors Using the 2-Deoxy-lyxo-hex-1-enopyranosyl (Galactal) Scaffold

The Kᵢ = 8.3 nM potency achieved with N-benzyl-C-(2-deoxy-D-lyxo-hex-1-enopyranosyl)formamidine (Section 3, Evidence Item 3) establishes the 2-deoxy-lyxo-hex-1-enopyranosyl scaffold as a privileged pharmacophore for β-galactosidase inhibition [3]. Procurement of 2-deoxy-D-lyxo-hexopyranose is the gateway to generating this scaffold via glycal formation; alternative starting materials (e.g., D-galactose) lack the C-2 deoxygenation required for the planar glycal structure that enables nanomolar binding affinity.

Conformational Analysis and NMR Reference Standard for 2-Deoxyhexose Epimer Identification

The well-characterized anomeric equilibrium (40% α : 44% β) and distinct H-2 chemical shift (δH ~2.50, δC ~39.5 ppm) for 2-deoxy-D-lyxo-hexopyranose (Section 3, Evidence Item 1) provide a definitive spectroscopic fingerprint for distinguishing the lyxo epimer from the arabino and ribo epimers in complex carbohydrate mixtures [4]. This makes the compound suitable as a certified NMR reference standard for quality control laboratories performing identity and purity verification of deoxy sugar intermediates.

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